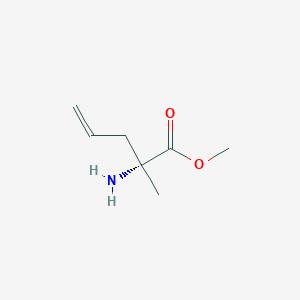

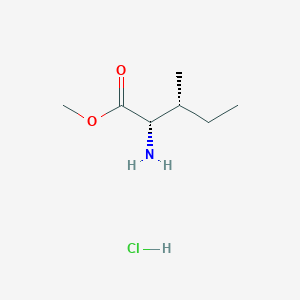

(R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester

概要

説明

“®-2-Amino-2-methyl-pent-4-enoic acid methyl ester” is a type of ester. Esters are widespread and naturally occurring compounds. They are often pleasant-smelling liquids that contribute to the fragrant odors of fruits and flowers . The ester linkage is also present in animal fats and many biologically important molecules .

Synthesis Analysis

Esters are usually synthesized from carboxylic acids. Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Acid chlorides can also be converted into esters by treatment with an alcohol in the presence of base .

Molecular Structure Analysis

The molecular structure of esters involves an ester linkage, which is a characteristic functional group of esters . The ester linkage is a carbonyl adjacent to an ether linkage .

Chemical Reactions Analysis

Esters undergo various chemical reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One of the key reactions of esters is hydrolysis, where an ester is converted back into a carboxylic acid and an alcohol . This reaction can occur in either basic or acidic solution .

Physical and Chemical Properties Analysis

Esters have various physical and chemical properties. Many simple esters are pleasant-smelling liquids . They are often used in the chemical industry for a variety of purposes, such as solvents and plasticizers .

科学的研究の応用

Synthesis of Optically Active γ,δ-Unsaturated α-Amino Acids

Research has developed convenient synthesis methods for δ,γ-unsaturated amino acids, showcasing the application of (R)-2-Amino-2-methyl-pent-4-enoic acid methyl ester derivatives in producing optically active compounds. These methods involve reactions like amidoallylation with high diastereoselectivity, demonstrating their utility in creating building blocks for further chemical synthesis (Sugiyama, Imai, & Ishii, 2013).

Enantioselective Synthesis of Fluorinated Amino Acids

The compound serves as a precursor in the enantioselective synthesis of fluorinated amino acids, highlighting its role in producing compounds with potential biological activity. This includes the creation of α-methylated derivatives and fluorinated analogs, which are significant for developing new pharmaceuticals and materials (Laue, Kröger, Wegelius, & Haufe, 2000).

Creation of Chiral Heterocycles

This compound is used in the synthesis of new chiral 1,4‐oxazepinium heterocycles, offering insights into the structural and electronic requirements for the formation of these compounds. These heterocycles have potential applications in medicinal chemistry and as intermediates in organic synthesis (Lozada et al., 2003).

Asymmetric Synthesis of Alkaloids

It also finds application in the asymmetric synthesis of natural products, such as (R)-(-)-angustureine, a tetrahydroquinoline alkaloid. This showcases its utility in the synthesis of complex natural products through conjugate addition reactions and subsequent transformations (Bentley et al., 2011).

Development of Macrocyclic Compounds

The compound is instrumental in the total synthesis of macrocyclic compounds like stephanotic acid methyl ester. This emphasizes its role in constructing macrocyclic peptides containing unusual beta-substituted alpha-amino acids, contributing to the field of peptide synthesis and drug discovery (Bentley, Slawin, & Moody, 2006).

作用機序

Target of Action

It is known that esters, in general, are involved in a wide range of biochemical reactions and can interact with various enzymes and proteins .

Mode of Action

The compound, being an ester, undergoes reactions typical for this class of compounds. Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .

Biochemical Pathways

For instance, a new class of methyltransferases, the SABATH family of methyltransferases, was found to modify phytohormones and other small molecules .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .

Result of Action

Esters, in general, are known to participate in a variety of biochemical reactions, leading to various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of ®-2-Amino-2-methyl-pent-4-enoic acid methyl ester can be influenced by various environmental factors. For instance, the stability of esters can be affected by factors such as temperature, pH, and the presence of other reactive substances .

Safety and Hazards

Esters can pose certain safety and health hazards. For instance, they can be harmful if swallowed, cause skin and eye irritation, and may be toxic if inhaled . They may also cause drowsiness or dizziness . It’s important to handle esters with appropriate safety precautions, such as wearing protective equipment and ensuring adequate ventilation .

将来の方向性

特性

IUPAC Name |

methyl (2R)-2-amino-2-methylpent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-5-7(2,8)6(9)10-3/h4H,1,5,8H2,2-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKALQONYAVQDGR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CC=C)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B3151586.png)

![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride](/img/structure/B3151638.png)

acetic acid](/img/structure/B3151655.png)

![5-Chloro-2-[4-(tert-pentyl)phenoxy]aniline](/img/structure/B3151671.png)